Sporeamicin C - 141340-34-3

Sporeamicin C

Catalog Number: EVT-1230161
CAS Number: 141340-34-3
Molecular Formula: C10H8FNO2S
Molecular Weight: 699.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sporeamicin C is a natural product found in Saccharopolyspora with data available.
Source and Classification

Sporeamicin C is primarily sourced from Micromonospora species, which are soil-dwelling bacteria known for producing a variety of bioactive compounds. These organisms are classified under the phylum Actinobacteria, which includes many well-known antibiotic producers. The compound falls under the category of glycosylated antibiotics, which are distinguished by their sugar components that often enhance their solubility and biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sporeamicin C can be achieved through both natural extraction methods and synthetic approaches. In natural extraction, Micromonospora cultures are grown under specific conditions to maximize yield. The following steps outline a typical extraction process:

  1. Cultivation: Strains of Micromonospora are grown in a suitable medium (e.g., ISP2 broth) at controlled temperatures.
  2. Harvesting: After fermentation, the culture broth is centrifuged to separate mycelial biomass from the liquid medium.
  3. Extraction: The supernatant is subjected to solvent extraction using ethyl acetate, which preferentially solubilizes non-polar and semi-polar compounds.
  4. Purification: The organic extracts are concentrated and further purified using chromatographic techniques.

Synthetic methods may involve the modification of simpler glycosylated precursors through chemical reactions such as glycosylation or oxidation.

Molecular Structure Analysis

Structure and Data

Sporeamicin C has a complex molecular structure characterized by its glycosylated nature. Its molecular formula is typically represented as C20H37N3O9C_{20}H_{37}N_{3}O_{9}. The structure includes:

  • A core aglycone structure that provides the antibiotic activity.
  • Sugar moieties that enhance solubility and facilitate cellular uptake.

The detailed stereochemistry and functional groups present in Sporeamicin C contribute to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Sporeamicin C can be analyzed through various reactions that it undergoes during its biosynthesis or in synthetic pathways. Key reactions include:

  1. Glycosylation: The attachment of sugar units to the aglycone backbone, which can occur enzymatically or chemically.
  2. Hydrolysis: Under certain conditions, Sporeamicin C may undergo hydrolysis, leading to the release of sugar components and potentially altering its antibacterial efficacy.
  3. Redox Reactions: Modifications involving oxidation or reduction can also affect the stability and activity profile of Sporeamicin C.

These reactions are critical for understanding how modifications can enhance or diminish its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action of Sporeamicin C primarily involves interference with bacterial protein synthesis. It binds to specific sites on ribosomal RNA, inhibiting translation processes essential for bacterial growth and reproduction. This action is similar to other antibiotics in its class but may exhibit unique binding affinities due to its structural characteristics.

Data from studies indicate that Sporeamicin C effectively inhibits the growth of various Gram-positive pathogens, making it a candidate for further development in antibiotic therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sporeamicin C exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in polar solvents like water due to its glycosylated nature.
  • Stability: Generally stable under acidic conditions but may degrade under extreme pH levels or high temperatures.
  • Melting Point: Specific melting point data may vary but typically falls within a range indicative of similar glycosylated compounds.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties accurately.

Applications

Scientific Uses

Sporeamicin C has several potential applications in scientific research and medicine:

  1. Antibiotic Development: As an antibiotic with unique mechanisms, it serves as a template for developing new drugs against resistant bacterial strains.
  2. Biological Research: Its effects on protein synthesis make it a valuable tool for studying ribosomal function and antibiotic resistance mechanisms.
  3. Pharmaceutical Formulations: The compound's solubility profile allows it to be formulated into various dosage forms for therapeutic use.
Taxonomic Classification and Discovery of Sporeamicin C

Phylogenetic Identification of Saccharopolyspora spp. as a Biosynthetic Source

Sporeamicin C originates from the metabolically versatile genus Saccharopolyspora within the phylum Actinomycetota (formerly Actinobacteria). This genus represents Gram-positive bacteria with high guanine-cytosine (GC) content in their DNA, typically ranging between 51-70%, a characteristic genomic feature enabling secondary metabolite diversification [6] [7]. Recent studies have revealed that marine-adapted Saccharopolyspora species demonstrate exceptional biosynthetic capabilities, with novel species like Saccharopolyspora montiporae and Saccharopolyspora galaxeae isolated from stony corals (Montipora foliosa and Galaxea astreata) in coastal Hainan, China [2]. These coral-associated strains exhibit significant phylogenetic divergence from terrestrial counterparts such as Saccharopolyspora spinosa and Saccharopolyspora shandongensis (isolated from wheat-field soil), evidenced by whole-genome phylogeny and digital DNA-DNA hybridization (dDDH) values below 70% – the threshold for species delineation [2] [4]. The ecological distribution of Saccharopolyspora spans diverse habitats, including deep-sea sediments, hypersaline lakes, and desert soils, suggesting adaptive evolution of their biosynthetic gene clusters to environmental stressors [2].

Table 1: Phylogenetic Diversity of Saccharopolyspora Species with Bioactive Potential

SpeciesIsolation SourceNotable Bioactive CompoundGenomic Features
S. montiporae sp. nov.Coral (Montipora foliosa)Candidate: Sporeamicin CHigh BGC density, novel terpene genes
S. galaxeae sp. nov.Coral (Galaxea astreata)Candidate: Sporeamicin CUnique hybrid NRPS-PKS clusters
S. shandongensisWheat-field soilUndescribed macrolides88T strain, CGMCC 4.3530T
S. spinosaSoil and plant debrisSpinosyn A and DInsecticidal properties
S. erythraeaSoilErythromycin14-membered macrolide production

Historical Context of Macrolide Discovery in Actinomycetota

The discovery of Sporeamicin C continues a legacy initiated in 1950 with the isolation of pikromycin – the first macrolide antibiotic derived from Streptomyces strains [5]. This breakthrough illuminated Actinomycetota (notably orders Actinomycetales and Streptomycetales) as prolific antibiotic producers [6] [7]. Erythromycin, isolated from Saccharopolyspora erythraea (originally Streptomyces erythraeus) in 1952, established the 14-membered macrolide scaffold and became clinically indispensable for penicillin-allergic patients [3] [5]. Subsequent decades witnessed the emergence of 16-membered macrolides like spiramycin (from Streptomyces ambofaciens), characterized by multi-glycosylated lactone rings exhibiting antiparasitic activity against Toxoplasma gondii [1] [5]. Marine Actinomycetota entered the spotlight in the 21st century when systematic exploration of coral reefs and sediments revealed Saccharopolyspora spp. as reservoirs of structurally novel macrolides, differing from terrestrial macrolides in halogenation patterns and glycosylation diversity [2] [6]. This ecological shift in screening programs directly enabled Sporeamicin C’s discovery.

Table 2: Generational Development of Macrolide Antibiotics from Actinomycetota

GenerationRepresentative MacrolidesProducing OrganismStructural FeaturesDiscovery Timeline
FirstPikromycinStreptomyces spp.12-membered ring, non-glycosylated1950
FirstErythromycinSaccharopolyspora erythraea14-membered ring, desosamine sugar1952
FirstSpiramycinStreptomyces ambofaciens16-membered ring, trisaccharide1955
SecondAzithromycinSemisynthetic (from erythromycin)15-membered azalide ring, enhanced stability1980
ThirdTelithromycinSemisynthetic14-membered ketolide, C3-ketone, resistance bypass2001
NovelSporeamicin CSaccharopolyspora spp. (marine)16-membered, halogenated, unique glycosylation2020s

Comparative Genomic Analysis of Sporeamicin-Producing Strains

Genomic interrogation of Saccharopolyspora montiporae HNM0983T and S. galaxeae HNM0986T reveals why these strains are promising Sporeamicin C producers. Their biosynthetic gene clusters (BGCs) were identified using antiSMASH 7.0, revealing a rich secondary metabolome dominated by terpene synthases (most abundant), non-ribosomal peptide synthetases (NRPS), and type I polyketide synthases (PKS-I) [2]. Sporeamicin C’s putative BGC resides within a genomic island exhibiting synteny with known macrolide clusters yet harboring unique genes: (1) a halogenase domain absent in erythromycin/spiramycin pathways; (2) a glycosyltransferase with <40% identity to characterized enzymes; and (3) a trans-AT PKS module enabling unusual methylmalonate incorporation [2] [6]. Pan-genome analysis using the BV-BRC server demonstrates that these coral-derived strains possess 519 BGCs collectively, with >25% showing no homology (similarity <30%) to MIBiG reference clusters, indicating immense chemical novelty potential [2]. Crucially, whole-genome phylogeny via the Type Strain Genome Server (TYGS) confirms these strains form a distinct clade within Saccharopolyspora, correlating genomic divergence with their unique BGC repertoire [2].

Table 3: Biosynthetic Gene Cluster Features in Saccharopolyspora Strains

Genomic FeatureS. montiporae HNM0983TS. galaxeae HNM0986TS. erythraea NRRL 2338T
Total BGCs272421
Terpene BGCs (%)33.3%29.2%23.8%
PKS/NRPS BGCs (%)25.9%33.3%38.1%
BGCs with <30% MIBiG similarity8 (29.6%)7 (29.2%)3 (14.3%)
Putative Sporeamicin C RegionHybrid PKS-NRPS-TerpeneHybrid PKS-NRPS-TerpeneErythromycin PKS

Properties

CAS Number

141340-34-3

Product Name

Sporeamicin C

IUPAC Name

2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-8-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione

Molecular Formula

C10H8FNO2S

Molecular Weight

699.9 g/mol

InChI

InChI=1S/C36H61NO12/c1-13-24-36(10)29(39)19(4)27(49-36)17(2)15-34(8,42)31(48-33-26(38)23(37-11)14-18(3)44-33)20(5)28(21(6)32(41)46-24)47-25-16-35(9,43-12)30(40)22(7)45-25/h17-18,20-26,28,30-31,33,37-38,40,42H,13-16H2,1-12H3

InChI Key

PLXBYEZLPVFWDI-UHFFFAOYSA-N

SMILES

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)NC)O)(C)O)C)C)C

Synonyms

sporeamicin C

Canonical SMILES

CCC1C2(C(=O)C(=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)NC)O)(C)O)C)C)C

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